2-carboperoxybenzoic acid

Description

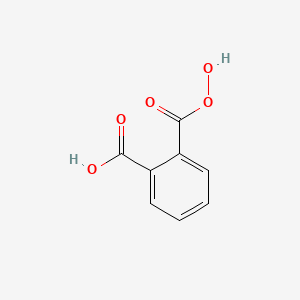

Structure

3D Structure

Properties

IUPAC Name |

2-carbonoperoxoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVYLTSKTCWWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075200 | |

| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-91-3 | |

| Record name | Monoperoxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoperphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarboperoxoic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monoperphthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3STZ5UZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Powerful Oxidant: A Technical Guide to the Discovery and First Synthesis of 2-Carboperoxybenzoic Acid

Abstract

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of 2-carboperoxybenzoic acid, more formally known as monoperoxyphthalic acid (MPA). This potent oxidizing agent has carved a significant niche in synthetic organic chemistry, particularly in applications such as the Baeyer-Villiger oxidation and the epoxidation of alkenes. We will delve into the historical context of its development, dissect the foundational synthetic methodologies, and offer a detailed, field-proven protocol for its preparation. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile reagent.

Introduction: The Need for a Stable and Selective Peroxy Acid

The late 19th and early 20th centuries witnessed a surge in the exploration of oxidation reactions in organic chemistry. The discovery of the Baeyer-Villiger oxidation in 1899 by Adolf Baeyer and Victor Villiger, which converts ketones to esters or lactones using peroxy acids, highlighted the synthetic utility of this class of reagents.[1][2] However, the early peroxy acids were often unstable and difficult to handle, creating a demand for more robust and selective alternatives. 2-Carboperoxybenzoic acid, or monoperoxyphthalic acid (MPA), emerged as a significant solution to this challenge. Its structure, featuring a carboxylic acid group ortho to the peroxy acid moiety, imparts unique properties that enhance its stability and utility. The magnesium salt of MPA, magnesium monoperoxyphthalate (MMPP), is a commercially available and even more stable derivative, widely used in various industrial and laboratory applications.[3][4][5]

The Foundational Synthesis: From Phthalic Anhydride to a Peroxy Acid

The first successful and reproducible syntheses of monoperoxyphthalic acid were rooted in the reaction of phthalic anhydride with hydrogen peroxide.[6][7] This approach remains the cornerstone of its preparation. Early methods, such as the one described by Böhme, were effective but could be sensitive to reaction conditions.[6] Subsequent research focused on optimizing this transformation to improve yields, purity, and safety.

The core principle of the synthesis involves the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the peroxy acid. The reaction can be performed under mildly alkaline conditions, which facilitate the deprotonation of hydrogen peroxide to the more nucleophilic hydroperoxide anion.[6]

Visualizing the Synthesis Pathway

Caption: Synthesis workflow for monoperoxyphthalic acid.

A Field-Proven Experimental Protocol

The following protocol is a robust and reproducible method for the laboratory-scale synthesis of monoperoxyphthalic acid, adapted from well-established procedures.[6]

Materials:

-

Phthalic anhydride (pulverized)

-

30% Hydrogen peroxide

-

Sodium carbonate monohydrate

-

Concentrated sulfuric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Potassium iodide

-

0.1 N Sodium thiosulfate solution

-

Ice-salt bath

-

1-L round-bottomed flask with mechanical stirrer

-

2-L separatory funnel

Procedure:

-

Preparation of the Peroxide Solution: In a 1-L round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 62 g (0.5 mole) of sodium carbonate monohydrate in 250 ml of water. Cool the solution to 0°C.

-

Addition of Hydrogen Peroxide: To the cooled sodium carbonate solution, add 69 g (0.6 mole) of 30% hydrogen peroxide in one portion.

-

Reaction with Phthalic Anhydride: While maintaining the temperature between -5 and 0°C, add 74 g (0.5 mole) of pulverized phthalic anhydride. Stir the mixture vigorously in the ice-salt bath for 30 minutes. The sodium salt of monoperoxyphthalic acid may precipitate during this time.[6]

-

Acidification and Extraction: Pour the resulting solution or suspension into a 2-L separatory funnel. Add 350 ml of diethyl ether and shake. Carefully acidify the mixture with an ice-cold solution of 30 ml of concentrated sulfuric acid in 150 ml of water. The monoperoxyphthalic acid will be liberated and extracted into the ether layer.

-

Further Extractions: Separate the ether layer and extract the aqueous layer with two additional 150-ml portions of diethyl ether.

-

Washing and Drying: Combine the ether extracts and wash them with two 200-ml portions of 40% ammonium sulfate solution. Dry the ether solution overnight in a refrigerator over 50 g of anhydrous magnesium sulfate.

-

Yield Determination: To determine the concentration of the peroxy acid, add 30 ml of a 20% potassium iodide solution to a 2-ml aliquot of the ether solution. After 10 minutes, titrate the liberated iodine with a standard 0.1 N sodium thiosulfate solution. The yield is typically in the range of 78-86% based on the initial phthalic anhydride.[6]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molar Mass | 182.13 g/mol | [8] |

| Typical Yield | 78-86% | [6] |

| Starting Materials | Phthalic Anhydride, H₂O₂, Na₂CO₃ | [6] |

| Reaction Temperature | -5 to 0°C | [6][9] |

The Evolution to a More Stable Reagent: Magnesium Monoperoxyphthalate (MMPP)

While monoperoxyphthalic acid is a significant improvement over earlier peroxy acids, its stability can still be a concern, especially during storage. This led to the development of its magnesium salt, magnesium monoperoxyphthalate (MMPP).[1][10] MMPP is a white, crystalline, and water-soluble solid that is considerably more stable and safer to handle than its parent acid.[3][5]

The synthesis of MMPP involves the reaction of phthalic anhydride and magnesium oxide with a high concentration of hydrogen peroxide in a suitable solvent like ethyl acetate.[1] This development has made the powerful oxidizing properties of the 2-carboperoxybenzoyl moiety accessible in a more user-friendly and commercially viable form.

Conclusion

The discovery and synthesis of 2-carboperoxybenzoic acid (monoperoxyphthalic acid) marked a significant advancement in the field of organic oxidation chemistry. The journey from the initial preparations from phthalic anhydride to the development of the highly stable magnesium salt, MMPP, showcases a commitment to improving the safety, efficacy, and practicality of synthetic reagents. This in-depth understanding of its historical synthesis and chemical properties empowers researchers to effectively utilize this versatile oxidant in the development of novel molecules and pharmaceuticals.

References

-

Full article: Synthesis of magnesium monoperoxyphthalate (MMPP) used as bleach for denim industry, denim fabric applications and some analysis for human health impacts. (URL: [Link])

- US4085133A - Preparation of monoperoxyphthalic acid - Google P

-

Magnesium monoperoxyphthalate - Grokipedia. (URL: [Link])

-

Magnesium Bis(monoperoxyphthalate) Hexahydrate (MMPP) - ResearchGate. (URL: [Link])

-

Magnesium monoperoxyphthalate - Wikipedia. (URL: [Link])

- US3510512A - Method for preparing stable monoperphthalic acid - Google P

-

Notes: An Improved Synthesis of Monoperphthalic Acid | The Journal of Organic Chemistry. (URL: [Link])

-

monoperphthalic acid - Organic Syntheses Procedure. (URL: [Link])

- EP0027693A1 - Magnesium salts of peroxycarboxylic acids, processes for their preparation and their use as bleaching agents in washing compositions, and processes - Google P

-

Phthalic anhydride - Wikipedia. (URL: [Link])

-

Phthalic acid - Wikipedia. (URL: [Link])

-

monoperphthalic acid - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US4085133A - Preparation of monoperoxyphthalic acid - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 8. CAS 2311-91-3: Monoperoxyphthalic acid | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0027693A1 - Magnesium salts of peroxycarboxylic acids, processes for their preparation and their use as bleaching agents in washing compositions, and processes - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Carboperoxybenzoic Acid

This guide provides a detailed analysis of the expected spectroscopic data for 2-carboperoxybenzoic acid, a molecule of significant interest in organic synthesis and pharmaceutical development. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive overview for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Carboperoxybenzoic Acid

2-Carboperoxybenzoic acid belongs to the class of organic peroxy acids, which are widely recognized for their potent oxidizing properties. These compounds are instrumental in a variety of chemical transformations, including epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, and the oxidation of heteroatoms. The ortho-positioning of the carboxylic acid and peroxycarboxylic acid moieties in 2-carboperoxybenzoic acid introduces unique electronic and steric effects, potentially influencing its reactivity, selectivity, and stability compared to its meta- and para-isomers, as well as the well-known meta-chloroperoxybenzoic acid (mCPBA).

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, purity assessment, and stability studies. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-carboperoxybenzoic acid.

Synthesis of Peroxy Acids: A General Protocol

Experimental Protocol: Synthesis of a Peroxy Acid (Adapted from mCPBA Synthesis)

-

Preparation of the Acid Chloride: The starting carboxylic acid (in this case, phthalic acid or its monomethyl ester) would first be converted to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed under reflux, and the excess thionyl chloride is subsequently removed by distillation.

-

Perhydrolysis Reaction: The synthesized acid chloride is then subjected to perhydrolysis.

-

A biphasic mixture is prepared, typically consisting of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium hydroxide) and hydrogen peroxide.

-

The acid chloride is added dropwise to this vigorously stirred, cooled mixture (typically 0-10 °C) to control the exothermic reaction.

-

The peroxy acid is formed in the organic layer.

-

-

Work-up and Isolation:

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with a cold, dilute acid (e.g., sulfuric acid) to neutralize any remaining base, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure at low temperature to yield the crude peroxy acid.

-

It is crucial to handle peroxy acids with care as they can be thermally sensitive and potentially explosive, especially in high concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following predictions for the ¹H and ¹³C NMR spectra of 2-carboperoxybenzoic acid are based on the analysis of similar aromatic carboxylic acids and the known effects of peroxy acid functionalities.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-carboperoxybenzoic acid in a solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons and the acidic protons.

Caption: Molecular structure of 2-carboperoxybenzoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Carboperoxybenzoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H | 7.5 - 8.2 | m | The aromatic protons will appear as a complex multiplet due to the ortho, meta, and para couplings. The electron-withdrawing nature of the carboxylic acid and peroxycarboxylic acid groups will shift these protons downfield compared to benzene (δ 7.34 ppm). | |

| -COOH | 10.0 - 13.0 | br s | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent dependent. | |

| -COOOH | 10.0 - 12.0 | br s | The peroxy acid proton is also expected to be a broad singlet in a similar region to the carboxylic acid proton, though potentially slightly more shielded. Exchange with residual water can broaden this signal significantly. |

Note: The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Carboperoxybenzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-C (quaternary) | 130 - 135 | The two quaternary carbons attached to the carbonyl groups will be downfield due to the electron-withdrawing effect of the substituents. |

| Ar-CH | 128 - 135 | The protonated aromatic carbons will resonate in this typical region. The substitution pattern will lead to four distinct signals for these carbons. |

| -C OOH | 165 - 175 | The carbonyl carbon of the carboxylic acid is expected in this range, which is characteristic for benzoic acid derivatives.[2] |

| -C OOOH | 160 - 170 | The carbonyl carbon of the peroxy acid is anticipated to be in a similar, possibly slightly upfield, region compared to the carboxylic acid carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in 2-carboperoxybenzoic acid. The spectrum will be dominated by absorptions from the O-H and C=O bonds.

Caption: Workflow for IR spectroscopic analysis.

Table 3: Predicted IR Absorption Frequencies for 2-Carboperoxybenzoic Acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch (peroxy acid) | 3200 - 3400 | Broad, Strong | This broad absorption is characteristic of the hydrogen-bonded O-H group in the peroxy acid. |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Very Broad, Strong | The carboxylic acid O-H stretch is typically very broad due to strong hydrogen bonding and often overlaps with C-H stretching frequencies.[3] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic C-H stretching vibrations of the benzene ring. |

| C=O stretch (peroxy acid) | 1720 - 1740 | Strong, Sharp | The carbonyl stretch of the peroxy acid is expected at a slightly higher frequency than that of the corresponding carboxylic acid. |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong, Sharp | The carbonyl absorption of the aromatic carboxylic acid is in this region.[3] The presence of two distinct C=O stretches would be a key feature. |

| C-O stretch | 1200 - 1300 | Strong | Stretching vibrations associated with the C-O single bonds in both functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-carboperoxybenzoic acid, Electrospray Ionization (ESI) in negative ion mode would be a suitable technique.

Predicted Fragmentation Pattern

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed. The fragmentation of peroxy acids can be complex.

Caption: Predicted ESI-MS fragmentation of 2-carboperoxybenzoic acid.

Table 4: Predicted Mass Spectrometry Data for 2-Carboperoxybenzoic Acid

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 181.01 | Deprotonated molecular ion. |

| [M-H-O]⁻ | 165.02 | Loss of an oxygen atom from the peroxy group. |

| [M-H-H₂O₂]⁻ | 147.03 | Loss of a neutral hydrogen peroxide molecule. |

| [M-H-CO₂]⁻ | 137.02 | Decarboxylation is a common fragmentation pathway for benzoic acid derivatives.[4] |

Conclusion

The spectroscopic characterization of 2-carboperoxybenzoic acid is crucial for its application in synthetic chemistry. While direct experimental data is not widely published, a combination of theoretical principles and comparative analysis of related compounds allows for a reliable prediction of its NMR, IR, and MS spectra. The key distinguishing features to look for would be the two distinct acidic protons and two carbonyl signals in the NMR, the characteristic broad O-H and two C=O stretches in the IR, and the specific fragmentation pattern in the mass spectrum. This guide provides a solid foundation for researchers to identify, characterize, and utilize this important reagent.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). perbenzoic acid. Retrieved from [Link]

-

Atmospheric Measurement Techniques. (n.d.). Identification of Organic Hydroperoxides and Peroxy Acids Using Atmospheric Pressure Chemical Ionization – Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

-

Reddit. (2021). My friends IR-spectre of p-chlorobenzoic acid without the acid. What could it be?. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Carboperoxybenzoic Acid (Monoperoxyphthalic Acid)

Introduction

2-Carboperoxybenzoic acid, more commonly known as monoperoxyphthalic acid (MPA) , is an aromatic peroxy acid derived from phthalic acid.[1] It belongs to the class of organic peroxides and is distinguished by the presence of both a carboxylic acid group and a peroxy acid group attached to the same benzene ring in an ortho configuration.[1] This unique structure imparts potent and selective oxidizing properties, making it a valuable reagent in organic synthesis. However, the free acid is inherently unstable. For practical applications, it is most frequently prepared and utilized in the form of its magnesium salt, magnesium monoperoxyphthalate (MMPP) , a stable, water-soluble, and safer alternative.[2][3]

This guide provides a comprehensive technical overview of the core physical and chemical properties of monoperoxyphthalic acid, with a practical focus on the handling, reactivity, and application of its stabilized magnesium salt (MMPP), which is the form most encountered in a laboratory setting. We will delve into its synthesis, characterization, and key oxidative transformations, offering field-proven insights into its application.

Core Properties: A Comparative Overview

While the free acid (MPA) is the reactive species, its instability makes characterization difficult. Most available data pertains to its stable hexahydrated magnesium salt, MMPP.

Table 1: Physical and Chemical Properties

| Property | Monoperoxyphthalic Acid (MPA) | Magnesium Monoperoxyphthalate Hexahydrate (MMPP) |

| Synonyms | 2-Carboxybenzenecarboperoxoic acid, Perphthalic acid[1] | MMPP, Interox H-48[4] |

| CAS Number | 2311-91-3[1][5] | 84665-66-7[6] |

| Molecular Formula | C₈H₆O₅[1][5] | C₁₆H₂₂MgO₁₆ (for hexahydrate)[7] |

| Molecular Weight | 182.13 g/mol [1][5] | 494.6 g/mol (for hexahydrate)[7] |

| Appearance | White crystalline solid[1] | White, crystalline powder[7] |

| Melting Point | Not well-defined due to instability | ~93 °C (decomposes)[7][8] |

| Solubility | Soluble in polar organic solvents[1] | Water-soluble; Soluble in low-molecular-weight alcohols[2][8] |

| Stability | Unstable, sensitive to heat and shock | Stable, non-shock sensitive solid[7][8] |

Chemical Properties and Reactivity

The oxidizing power of monoperoxyphthalic acid stems from the electrophilic nature of the peroxy group (-OOH). The weak peroxide bond (O-O) serves as a source for an oxygen atom that can be transferred to a variety of nucleophilic substrates.

Key Oxidative Transformations

MMPP is a versatile oxidizing agent used for several key transformations in organic synthesis, often lauded as a safer and more convenient alternative to reagents like meta-chloroperoxybenzoic acid (m-CPBA).[2][6] A significant advantage is that its byproduct, magnesium phthalate, is water-soluble, which greatly simplifies reaction work-up procedures.[2]

-

Epoxidation of Alkenes (Prilezhaev Reaction): MMPP efficiently converts alkenes into epoxides.[2] The reaction proceeds via a concerted "butterfly" mechanism where an oxygen atom is transferred to the double bond.[9][10] This process is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

-

Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters or lactones.[2][6] The mechanism involves the nucleophilic attack of the peroxy acid on the ketone's carbonyl carbon, followed by rearrangement to form the ester product.

-

Oxidation of Heteroatoms: MMPP is highly effective for the controlled oxidation of sulfides to sulfoxides (using one equivalent) or further to sulfones (using excess reagent).[2][7] It is also used to oxidize amines to their corresponding N-oxides.[6]

Reaction Mechanism: Epoxidation

The epoxidation of an alkene with a peroxy acid is a classic example of its reactivity. The reaction is thought to proceed through a concerted transition state, as depicted below.

Caption: Generalized workflow for alkene epoxidation.

Experimental Protocols

Synthesis of Magnesium Monoperoxyphthalate (MMPP) Hexahydrate

The synthesis of MMPP is a straightforward procedure involving the perhydrolysis of phthalic anhydride, followed by salt formation.[2] Caution should be exercised as the reaction involves hydrogen peroxide and is exothermic.

Caption: Workflow for the synthesis of MMPP Hexahydrate.

Methodology:

-

In a reaction vessel, add phthalic anhydride to a 30% aqueous solution of hydrogen peroxide.[2]

-

Slowly add magnesium oxide to the stirred mixture. The reaction is exothermic and the temperature should be maintained between 20-25°C using an ice bath.

-

Continue stirring until the reaction is complete, at which point the MMPP product will precipitate out of the solution.[2]

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted starting materials.

-

Dry the collected solid in a desiccator over a drying agent like calcium chloride to yield magnesium monoperoxyphthalate hexahydrate.[2]

Characterization and Quality Control

The purity and concentration of the synthesized peroxy acid are critical for stoichiometric control in subsequent reactions. Iodometric titration is the standard method for determining the active oxygen content.

Caption: Workflow for Iodometric Titration of MMPP.

Protocol for Iodometric Titration: This protocol is a standard method for determining the concentration of peroxides.[11][12]

-

Sample Preparation: Accurately weigh a sample of MMPP and dissolve it in a mixture of glacial acetic acid and a suitable organic solvent (e.g., isopropanol).

-

Reaction: Add an excess of a saturated potassium iodide (KI) solution to the sample. The peroxy acid will oxidize the iodide ions (I⁻) to molecular iodine (I₂), typically resulting in a brown or yellow solution.[11]

-

Reaction: RCO₃H + 2I⁻ + 2H⁺ → RCO₂H + I₂ + H₂O

-

-

Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes a pale straw color.[13]

-

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Endpoint Determination: Add a few drops of a starch indicator solution. This will form a deep blue complex with the remaining iodine. Continue the titration dropwise until the blue color completely disappears, which signifies the endpoint.[13]

-

Calculation: The concentration of the peroxy acid can be calculated from the volume of the sodium thiosulfate solution used.

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The infrared spectrum of MMPP would be expected to show characteristic absorption bands for the O-H stretch, the carbonyl (C=O) groups of both the carboxylate and the peroxy acid, and potentially a weak O-O stretch. The spectrum would differ from that of phthalic acid by the presence of the peroxy-acid functional group absorptions.[14][15]

-

NMR Spectroscopy (¹H and ¹³C): While the magnesium salt's solubility might pose challenges, the ¹H NMR spectrum of the parent acid in a suitable solvent would show distinct signals for the aromatic protons and the acidic protons of the carboxyl and peroxycarboxyl groups. The ¹³C NMR would similarly show characteristic peaks for the aromatic carbons and the two distinct carbonyl carbons.[16][17]

Safety and Handling

Even in its stabilized form, MMPP is a strong oxidizing agent and must be handled with care.

-

Hazards: MMPP is classified as an organic peroxide and can be flammable upon heating.[6][7] It is an irritant to the skin, eyes, and respiratory tract.[7]

-

Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[18] Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as flammable substances and reducing agents. Keep the container tightly closed.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discard with ordinary trash.

Conclusion

2-Carboperoxybenzoic acid, primarily used as its stable magnesium salt (MMPP), is a powerful and versatile oxidizing agent with significant advantages in organic synthesis. Its high stability, water solubility, and the ease of removing its byproducts make it a safer and often more efficient alternative to other peroxy acids like m-CPBA.[2][6] A thorough understanding of its properties, reactivity, and proper handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Sources

- 1. CAS 2311-91-3: Monoperoxyphthalic acid | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. The antimicrobial properties of magnesium monoperoxyphthalate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.molbase.com [m.molbase.com]

- 5. Monoperoxyphthalic acid | C8H6O5 | CID 75329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Monoperoxyphthalic acid magnesium salt hexahydrate CAS#: 84665-66-7 [m.chemicalbook.com]

- 9. Magnesium monoperoxyphthalate (MMPP) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. xylemanalytics.com [xylemanalytics.com]

- 12. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 13. usptechnologies.com [usptechnologies.com]

- 14. Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phthalic acid(88-99-3) 1H NMR spectrum [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

Solubility Profile of 2-Carboxyperoxybenzoic Acid in Common Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Carboxyperoxybenzoic acid, an important oxidizing reagent and a structural analogue of more common peroxy acids, presents unique solubility challenges and opportunities in synthetic chemistry. This guide provides a comprehensive analysis of its expected solubility in common organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this document establishes a predictive framework based on first principles of physical organic chemistry, analysis of structural analogues such as peroxybenzoic acid and benzoic acid, and qualitative insights from relevant synthetic procedures. We further provide a detailed, safety-oriented experimental protocol for researchers to determine precise solubility data under controlled laboratory conditions. This guide is intended to empower researchers and process chemists to make informed decisions regarding solvent selection, reaction design, and purification strategies involving 2-carboxyperoxybenzoic acid.

Introduction: Understanding the Molecule

2-Carboxyperoxybenzoic acid is a bifunctional aromatic organic compound. Its structure is characterized by a benzene ring substituted with both a carboxylic acid group (-COOH) and a peroxy acid group (-COOOH) in an ortho configuration. This unique arrangement governs its physicochemical properties, including its reactivity as an oxidant and, critically, its interaction with various solvent environments.

The presence of two highly polar, protic functional groups capable of strong hydrogen bonding suggests a complex solubility profile. The molecule possesses both hydrogen bond donors (the acidic protons) and acceptors (the carbonyl and hydroxyl oxygens). Its overall polarity is significantly higher than that of its parent compound, peroxybenzoic acid, which has a strong influence on its solubility. Furthermore, as a peroxy acid, its stability is a paramount concern, as thermal or catalytic decomposition can occur, sometimes violently, in certain conditions.[1][2][3]

The Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-carboxyperoxybenzoic acid, the key interactions are:

-

Hydrogen Bonding: The carboxylic acid and peroxy acid groups can donate and accept hydrogen bonds. Solvents that can participate in hydrogen bonding (protic solvents like alcohols and water) or effectively solvate these groups are expected to be effective.

-

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to its polar functional groups. Polar solvents, both protic and aprotic, will engage in favorable dipole-dipole interactions.

-

Van der Waals Forces: The nonpolar aromatic ring contributes to London dispersion forces, allowing for some solubility in less polar solvents like aromatic hydrocarbons.

The interplay between these forces determines the extent of solubility in a given solvent.

Caption: Figure 2: A step-by-step workflow for the experimental determination of solubility.

Detailed Procedure:

-

System Equilibration: Place vials containing the selected solvent into the thermostatically controlled bath and allow them to reach the target temperature.

-

Sample Preparation: To a vial containing a known volume or mass of the temperature-equilibrated solvent, add a pre-weighed amount of 2-carboxyperoxybenzoic acid.

-

Achieving Supersaturation: Add excess solid solute to ensure that the final solution is saturated and that solid solute remains visible. This is a critical self-validating step to confirm equilibrium has been reached.

-

Equilibration: Cap the vials tightly and place them in the shaker bath. Agitate the samples for a sufficient time (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, turn off the shaker but leave the vials in the bath for at least 2 hours to allow the excess solid to settle completely.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter. To avoid crystallization due to temperature changes, the syringe can be pre-warmed. Immediately dispense the aliquot into a tared volumetric flask and record the mass. Dilute with a suitable solvent to a concentration within the analytical range.

-

Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method such as HPLC-UV.

-

Calculation: Use the measured concentration, the dilution factor, and the density of the solvent (if necessary) to calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Stability and Handling Considerations

The stability of 2-carboxyperoxybenzoic acid in solution is a critical factor that can affect both its application and the accuracy of solubility measurements.

-

Thermal Stability: Peroxy acids can decompose exothermically. Solutions should be stored cold and away from heat sources. Evaporation of solvents should be performed at low temperatures (<30°C) and preferably under reduced pressure. [3][5]* Solvent-Induced Decomposition: As noted, protic solvents may facilitate decomposition. Contact with glass surfaces can sometimes catalyze the decomposition of peracids. [6]* Contaminants: The presence of transition metals or strong acids/bases can catalyze violent decomposition. Ensure all glassware is scrupulously clean.

For applications, solutions of 2-carboxyperoxybenzoic acid are often prepared in situ or used immediately after preparation to minimize degradation.

Conclusion

While direct, published quantitative solubility data for 2-carboxyperoxybenzoic acid is limited, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles and comparison with structural analogues. It is predicted to be highly soluble in a range of polar organic solvents, including ethers, esters, and halogenated hydrocarbons, making these systems suitable for its use in organic synthesis. Its solubility is expected to be low in nonpolar aliphatic and aromatic hydrocarbons, which can be exploited for purification by crystallization. Due to its inherent instability, any handling, storage, or experimental determination of its properties must be conducted with stringent safety protocols. The provided experimental workflow offers a reliable method for researchers to generate the precise data needed for process development and optimization.

References

- Grokipedia. (2026, January 7). Peroxybenzoic acid.

- ChemicalBook. (2025, January 6). Perbenzoic acid | 93-59-4.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ChemicalBook. (n.d.). Perbenzoic acid CAS#: 93-59-4.

- Solubility of Organic Compounds. (2023, August 31).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Organic Syntheses Procedure. (n.d.). peroxybenzoic acid.

- Wikipedia. (n.d.). Peroxybenzoic acid.

- UNT Digital Library. (2025, November 6).

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.

- Organic Syntheses Procedure. (n.d.). m-CHLOROPERBENZOIC ACID.

- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.

- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.

- ChemicalBook. (n.d.). 2-Ethoxybenzoic acid synthesis.

- IUPAC-NIST Solubility Data Series. (2013, August 30). 99.

- Journal of Chemical and Engineering Data. (1999, September 16).

- KOPS. (2022, June 7).

- MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.

- ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- ResearchGate. (2025, August 10).

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Carboperoxybenzoic Acid

This guide provides a comprehensive technical overview of the thermal stability and decomposition of 2-carboperoxybenzoic acid, a potent oxidizing agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights into the handling and analysis of this reactive compound. We will explore its decomposition mechanisms, kinetic parameters, and the experimental methodologies required for its safe and effective characterization.

Introduction: The Nature of 2-Carboperoxybenzoic Acid

2-Carboperoxybenzoic acid, an aromatic peroxy acid, is structurally characterized by a benzoic acid core with a peroxy acid functional group (-C(O)OOH) at the ortho position. Like its more commonly known analogue, meta-chloroperoxybenzoic acid (m-CPBA), its utility stems from the presence of a weak, energetic oxygen-oxygen single bond.[1] This O-O bond is susceptible to cleavage, making the molecule a powerful oxygen transfer agent for various synthetic transformations, including epoxidations, Baeyer-Villiger oxidations, and N-oxidations.[1][2]

However, the very reactivity that makes organic peroxides useful also renders them inherently hazardous.[3] The peroxy functional group is thermally sensitive, and its decomposition can be highly exothermic, leading to the generation of heat and gaseous by-products.[4] A thorough understanding of the thermal behavior of 2-carboperoxybenzoic acid is therefore not merely academic but a critical prerequisite for its safe storage, handling, and application in any research or manufacturing setting.[5]

Mechanisms of Thermal Decomposition

The decomposition of peroxy acids like 2-carboperoxybenzoic acid is a complex process that can proceed through multiple pathways, heavily influenced by factors such as temperature, solvent, and the presence of impurities. The primary decomposition routes involve the cleavage of the unstable peroxide bond.

Homolytic O-O Bond Cleavage (Radical Pathway)

The principal thermal decomposition pathway is the homolytic cleavage of the oxygen-oxygen bond, which generates two radical species: a carboxy radical and a hydroxyl radical.[4][6] This initiation step is the foundation of a radical chain reaction.

-

Initiation: The peroxy acid (Ar-C(O)OOH) undergoes homolysis to form a benzoyloxy radical (Ar-C(O)O•) and a hydroxyl radical (•OH).

-

Propagation: These highly reactive radicals can then participate in a cascade of subsequent reactions. For instance, the benzoyloxy radical can decarboxylate to form a phenyl radical (Ar•) and carbon dioxide (CO₂).[7] These radicals can abstract hydrogen atoms from solvent molecules or other peroxy acid molecules, perpetuating the chain reaction.[6][7]

-

Termination: The chain reaction ceases when two radicals combine.

The decomposition in hydrocarbon solvents, for example, has been shown to be a radical chain mechanism involving induced decomposition by solvent radicals.[6][7]

Caption: Radical decomposition pathway of a peroxybenzoic acid.

Non-Radical and Catalyzed Pathways

While the radical pathway is dominant, other mechanisms can contribute. In etheric solvents, decomposition can be accelerated through the attack of peroxybenzoate anions on the peroxy acid.[8] Furthermore, the presence of metal contaminants (e.g., from reactors or pipes) can catalytically accelerate decomposition, significantly lowering the onset temperature and increasing the risk of a runaway reaction.[9]

Kinetics of Decomposition and Thermal Hazard Assessment

To quantify the thermal stability of 2-carboperoxybenzoic acid, several key kinetic and safety parameters must be determined. These parameters are crucial for defining safe operating limits and preventing thermal runaway incidents.[10]

-

Half-Life (t½): This is the time required for 50% of the peroxide to decompose at a specific temperature. It is a fundamental measure of stability; peroxides with shorter half-lives are more reactive and less stable.[11]

-

Activation Energy (Ea): This represents the minimum energy required to initiate the decomposition reaction. A lower activation energy implies greater instability.

-

Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition that can become violent.[11] This is one of the most critical safety parameters for storage and transportation.

-

Heat of Decomposition (ΔHd): This is the total amount of energy released during the decomposition process. A large heat of decomposition indicates a higher potential hazard.[10]

While specific kinetic data for 2-carboperoxybenzoic acid is not widely published, data from its analogue, m-CPBA, provides a valuable reference.

| Parameter | Value (for m-CPBA) | Significance |

| Melting Point | 92-94°C (decomposes)[1] | Indicates instability at or near its melting point. |

| Activation Energy (Ea) | 57.63 kJ/mol[5] | The energy barrier for the decomposition process. |

| Apparent Onset Temp. (TMRad = 24h) | 345.82 K (72.67 °C)[5] | Temperature for a 24-hour time to maximum rate under adiabatic conditions. |

This data is for m-CPBA and should be used as an illustrative reference for 2-carboperoxybenzoic acid, which may exhibit different properties.

Experimental Evaluation of Thermal Stability

A multi-technique calorimetric approach is essential for a comprehensive thermal hazard assessment. The primary methods employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔHd).[9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For peroxy acids, it helps identify the formation of volatile decomposition products like CO₂.[5]

-

Accelerating Rate Calorimetry (ARC): ARC experiments are conducted under adiabatic conditions (no heat exchange with the surroundings) to simulate a worst-case scenario. This method is critical for determining key safety parameters like the SADT and the Time to Maximum Rate (TMRad).[5]

Experimental Protocol: DSC Analysis of 2-Carboperoxybenzoic Acid

The following protocol outlines the essential steps for analyzing the thermal decomposition of a peroxy acid using DSC. CAUTION: All operations involving peroxy acids must be conducted behind a safety shield in a well-ventilated area, with appropriate personal protective equipment.[12]

Objective: To determine the onset temperature and heat of decomposition of 2-carboperoxybenzoic acid.

Materials & Equipment:

-

2-Carboperoxybenzoic acid sample

-

Differential Scanning Calorimeter (DSC)

-

High-pressure or hermetically sealed sample pans (e.g., gold-plated stainless steel) to contain pressure from gas evolution[9]

-

Crimping press for sealing pans

-

Inert gas supply (e.g., Nitrogen)

-

Analytical balance (microgram sensitivity)

Methodology:

-

Sample Preparation:

-

Carefully weigh 1-3 mg of the 2-carboperoxybenzoic acid sample directly into the DSC pan. Causality: A small sample size is critical to prevent an energetic event that could damage the instrument.

-

Hermetically seal the pan using the crimping press. This contains any gaseous products and prevents mass loss, ensuring accurate enthalpy measurements.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min). Causality: An inert atmosphere prevents secondary oxidative reactions with air that could interfere with the measurement.

-

Set the temperature program. A typical program would be:

-

Equilibrate at ambient temperature (e.g., 25°C).

-

Ramp the temperature at a constant rate (e.g., 5-10°C/min) to a final temperature well above the decomposition region (e.g., 250°C). Causality: A controlled heating rate allows for clear separation of thermal events.

-

-

-

Data Acquisition & Analysis:

-

Initiate the temperature program and record the heat flow signal.

-

The resulting thermogram will show an exothermic peak corresponding to the decomposition.

-

Onset Temperature (T₀): Determine the onset of the exotherm using the tangential intercept method on the DSC curve. This represents the temperature at which decomposition begins to accelerate.[10]

-

Peak Temperature (Tp): Identify the temperature at the maximum point of the exothermic peak.

-

Heat of Decomposition (ΔHd): Integrate the area under the exothermic peak. The software will calculate this value in J/g.

-

Sources

- 1. 3-Chloroperoxybenzoic acid – Properties, Preparation and Application_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanchemistry.com [americanchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. arkema.com [arkema.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to meta-Chloroperoxybenzoic Acid (m-CPBA): Synthesis, Applications, and Core Principles

A Note on Nomenclature: The query for "2-carboperoxybenzoic acid" does not correspond to a standardly recognized chemical name, and as such, a specific CAS number and molecular formula are not available. It is plausible that this name is a non-standard descriptor for a benzoic acid derivative containing a peroxy acid functional group. Given the prominence and extensive documentation of substituted peroxybenzoic acids in chemical research and industry, this guide will focus on a representative and widely utilized member of this class: meta-Chloroperoxybenzoic acid (m-CPBA) . This compound serves as an excellent exemplar for discussing the synthesis, properties, and applications relevant to researchers, scientists, and drug development professionals.

Introduction to meta-Chloroperoxybenzoic Acid (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a highly versatile and efficient oxidizing agent extensively used in organic synthesis.[1] It is a white, crystalline solid that, despite being a powerful oxidant, is notable for its relative stability and ease of handling compared to other peroxy acids.[2][3] Commercially, it is often supplied as a stabilized mixture containing less than 72% m-CPBA, with the remainder being m-chlorobenzoic acid and water to enhance safety during storage and transport.[2][4] The reactivity of m-CPBA is centered on the electrophilic nature of the peroxy group, making it a valuable reagent for a multitude of oxidative transformations.[5]

Key Identifiers for m-CPBA:

| Identifier | Value |

| CAS Number | 937-14-4[6] |

| Molecular Formula | C₇H₅ClO₃[6] |

| Molecular Weight | 172.56 g/mol [6] |

| IUPAC Name | 3-chlorobenzenecarboperoxoic acid[6] |

Physicochemical and Spectroscopic Properties

The utility of m-CPBA in a laboratory setting is underpinned by its physical and chemical properties. It is sparingly soluble in water but shows good solubility in a range of organic solvents, including chloroform, dichloromethane, and ethanol.[3][7]

Table of Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white crystalline powder[4][7] |

| Melting Point | 92-94 °C (decomposes)[2][7] |

| pKa | 7.57[2] |

| Solubility | Almost insoluble in water; soluble in ethanol, ether, chloroform, and dichloroethane.[3][7] |

Synthesis and Purification of m-CPBA

The most prevalent laboratory-scale synthesis of m-CPBA involves the perhydrolysis of m-chlorobenzoyl chloride.[2] This method is reliable and provides the peroxy acid in high yield.

Synthetic Protocol: From m-Chlorobenzoyl Chloride

This procedure is adapted from a well-established method detailed in Organic Syntheses.[8][9]

Reaction Scheme:

Caption: Synthetic workflow for m-CPBA preparation.

Step-by-Step Experimental Protocol:

-

Preparation of the Perhydrolysis Mixture : In a suitable reaction vessel, a mixture of magnesium sulfate heptahydrate, sodium hydroxide (36 g), water (360 mL), 30% hydrogen peroxide (90 mL), and dioxane (450 mL) is prepared.[9]

-

Cooling : The mixture is cooled to approximately 15°C in an ice-water bath.[9]

-

Addition of Acid Chloride : While maintaining vigorous stirring and keeping the temperature below 25°C, m-chlorobenzoyl chloride (52.5 g, 0.300 mole) is added in a single portion.[9]

-

Reaction : The reaction mixture is stirred at this temperature for 15 minutes to ensure complete reaction.[9]

-

Acidification and Extraction : The mixture is then transferred to a separatory funnel and acidified with cold 20% sulfuric acid (900 mL).[9] The aqueous layer is extracted multiple times with dichloromethane to isolate the m-CPBA.[8]

-

Purification (Optional) : The commercial or freshly synthesized m-CPBA can be purified by washing with a phosphate buffer solution at a pH of 7.5. This removes the more acidic m-chlorobenzoic acid impurity.[2]

Purity Assessment: The purity of the synthesized m-CPBA is determined by iodometric titration, which quantifies the active oxygen content.[8][9]

Core Applications in Organic Synthesis and Drug Development

m-CPBA is a cornerstone reagent for several key oxidative transformations in organic chemistry, many of which are integral to the synthesis of complex molecules, including pharmaceuticals.

Epoxidation of Alkenes (Prilezhaev Reaction)

The epoxidation of alkenes is one of the most common applications of m-CPBA.[2] This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the stereochemistry of the starting alkene is retained in the resulting epoxide.[10]

Mechanism: The "Butterfly" Transition State

Caption: The concerted "butterfly" mechanism of alkene epoxidation.

This transformation is crucial in the synthesis of various pharmaceutical intermediates, where the epoxide can be further functionalized.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is another signature reaction of m-CPBA, involving the conversion of ketones to esters and cyclic ketones to lactones.[4][11] This reaction is highly valuable in synthetic chemistry for ring-expansion and the introduction of oxygen heteroatoms.

General Reaction Scheme:

Sources

- 1. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis | Semantic Scholar [semanticscholar.org]

- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Chloroperoxybenzoic acid – Properties, Preparation and Application_Chemicalbook [chemicalbook.com]

- 4. Meta-Chloroperoxybenzoic_acid [chemeurope.com]

- 5. proprep.com [proprep.com]

- 6. m-Chloroperbenzoic acid | C7H5ClO3 | CID 70297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Selective Oxidation of Sulfides to Sulfoxides with 2-Carboperoxybenzoic Acid (m-CPBA)

A Guide for Researchers in Pharmaceutical and Chemical Development

Introduction: The Significance of Sulfoxides in Modern Drug Discovery

The sulfoxide functional group is a cornerstone in medicinal chemistry, appearing in a range of pharmaceuticals and clinical candidates. Its unique stereoelectronic properties, including its role as a chiral center and a hydrogen bond acceptor, allow it to modulate a molecule's conformation, solubility, and metabolic stability.[1] Consequently, the development of reliable and selective methods to synthesize sulfoxides is of paramount importance. The oxidation of a corresponding sulfide is the most direct and common synthetic route.[2][3]

Among the plethora of available oxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) stands out for its efficacy, predictability, and operational simplicity in converting sulfides to sulfoxides.[4][5] While powerful, the high reactivity of m-CPBA necessitates a deep understanding of the reaction mechanism and precise control over experimental parameters to prevent over-oxidation to the corresponding sulfone.[3][6] This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and field-proven insights for achieving high-yield, selective sulfide-to-sulfoxide conversions, tailored for professionals in drug development and synthetic chemistry.

Critical Safety Protocol: Handling meta-Chloroperoxybenzoic Acid (m-CPBA)

Trustworthiness in the lab begins with safety. m-CPBA is a potent oxidizing agent with inherent stability risks that must be managed with stringent safety protocols.

-

Explosion and Fire Hazard: Commercially available m-CPBA is typically stabilized at a purity of <77% with m-chlorobenzoic acid and water, as the pure compound is shock-sensitive and can detonate.[7] It is a strong organic peroxide that can cause a fire when exposed to heat or combustible materials.[8]

-

Thermal Instability: The reagent can undergo hazardous decomposition at elevated temperatures. Large-scale reactions require careful thermal management due to the exothermic nature of the oxidation.[9]

-

Corrosivity and Toxicity: m-CPBA is corrosive and can cause severe burns upon contact with skin, eyes, and mucous membranes.[10] Inhalation of the dust or ingestion can be harmful.[8]

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Ventilation: All manipulations must be conducted inside a certified chemical fume hood.[10][11]

-

Storage: Store m-CPBA in its original container, tightly closed, and refrigerated between 2-8 °C.[8][11] It must be kept separate from flammable and combustible materials, reducing agents, and metals.[10]

-

Dispensing: Use non-metallic (e.g., ceramic or plastic) spatulas for handling the solid reagent. Do not return unused material to the original container.[8]

-

Waste Disposal: Unused or excess m-CPBA must be quenched before disposal. Treat waste streams containing residual oxidant with a reducing agent like sodium sulfite or sodium thiosulfate until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.[8][12]

The Chemistry of Selective Oxidation: Mechanism and Control

The selective oxidation of a sulfide hinges on controlling the reaction stoichiometry and temperature. The sulfur atom in a sulfide is nucleophilic and readily attacked by the electrophilic terminal oxygen of the peroxy acid.

The reaction proceeds through a concerted mechanism, as illustrated below. The first oxidation step yields the sulfoxide. If excess m-CPBA is present and the temperature is sufficiently high, a second, slower oxidation of the sulfoxide occurs to produce the sulfone.[6][13]

Caption: Control pathway for sulfide oxidation using m-CPBA.

Causality Behind Experimental Choices:

-

Stoichiometry (The "What"): The use of approximately one molar equivalent (typically 1.0 to 1.1 eq.) of m-CPBA is the primary method to favor the formation of the sulfoxide.[6][14] Using a significant excess (≥2 eq.) will drive the reaction toward the sulfone.[13]

-

Temperature (The "How"): The rate of the second oxidation (sulfoxide to sulfone) is more sensitive to temperature than the first. By conducting the reaction at very low temperatures (e.g., -78 °C using a dry ice/acetone bath), the activation energy barrier for the second oxidation is often not overcome, effectively stopping the reaction at the sulfoxide stage.[14][15] Slow, controlled addition of the m-CPBA solution helps dissipate the exothermic heat of reaction, preventing localized temperature spikes that could lead to over-oxidation.

Experimental Protocol: A Validated Method for Selective Sulfoxidation

This protocol provides a robust, general procedure for the selective oxidation of an aryl alkyl sulfide to its corresponding sulfoxide. Researchers should perform initial small-scale trials to optimize conditions for specific substrates.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. mdpi.com [mdpi.com]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 7. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. static.fishersci.eu [static.fishersci.eu]

- 12. Peracids – peracetic, trifluoroacetic acid, mCPBA - Wordpress [reagents.acsgcipr.org]

- 13. Sulfone synthesis by oxidation [organic-chemistry.org]

- 14. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

Application Note & Protocol: In Situ Generation of 2-Carboperoxybenzoic Acid for Synthetic Applications

Abstract

Peroxy acids are indispensable reagents in modern organic synthesis, primarily utilized for oxidation reactions such as epoxidations, Baeyer-Villiger oxidations, and heteroatom oxidations. However, isolated peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be hazardous, exhibiting thermal instability and shock sensitivity, which complicates their storage and handling.[1] This application note details a robust and safer protocol for the in situ generation of 2-carboperoxybenzoic acid (peroxyphthalic acid) from phthalic anhydride and urea-hydrogen peroxide (UHP). UHP is a stable, inexpensive, and easy-to-handle solid adduct of urea and hydrogen peroxide, which serves as a convenient anhydrous source of H₂O₂.[2][3] This in situ approach obviates the need to isolate the potent peroxy acid, allowing it to be generated and consumed in the same reaction vessel, thereby enhancing laboratory safety and simplifying synthetic workflows. This guide provides a detailed reaction mechanism, a step-by-step protocol for generation and subsequent use in a model oxidation reaction, safety guidelines, and key performance data.

Introduction: The Rationale for In Situ Generation

Traditional reliance on isolated peroxy acids, while effective, introduces significant safety and logistical challenges. The pure, crystalline forms are often explosive, and commercially available stabilized grades contain water and the corresponding carboxylic acid, which can complicate reactions and purification.[1] The in situ generation of peroxy acids from stable precursors offers a compelling alternative.

The method described herein utilizes the reaction between phthalic anhydride and urea-hydrogen peroxide (UHP).[4] UHP is a white, crystalline solid that dissociates in solution to release hydrogen peroxide and urea, acting as a safe and practical substitute for unstable aqueous solutions of concentrated H₂O₂.[3][5] The resulting 2-carboperoxybenzoic acid is a powerful oxidant, analogous to m-CPBA, but its generation in the presence of the substrate minimizes the concentration of the active peroxy acid at any given time, significantly mitigating the risks associated with accumulation.

Key Advantages:

-

Enhanced Safety: Avoids the isolation and storage of potentially explosive peroxy acids.[6]

-

Operational Simplicity: Utilizes stable, solid, and readily available precursors.[7]

-

High Purity: Generates the oxidant in an anhydrous environment, free from water and stabilizing agents that can interfere with certain reactions.

-

Cost-Effectiveness: Phthalic anhydride and UHP are inexpensive bulk chemicals.[2]

Reaction Mechanism and Experimental Workflow

The formation of 2-carboperoxybenzoic acid proceeds via the nucleophilic addition of hydrogen peroxide to one of the carbonyl groups of phthalic anhydride. This addition leads to a ring-opening of the anhydride to form the desired peroxy acid.

Mechanism of Formation

Caption: Reaction mechanism for the formation of 2-carboperoxybenzoic acid.

Experimental Workflow

The general workflow involves the simple mixing of reagents, followed by the introduction of the substrate to be oxidized.

Caption: General experimental workflow for in situ oxidation.

Detailed Application Protocol

This protocol describes the in situ generation of 2-carboperoxybenzoic acid and its immediate application in the oxidation of a generic sulfide to its corresponding sulfoxide.

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| Phthalic Anhydride | ≥99% | Sigma-Aldrich | Store in a dry place. |

| Urea-Hydrogen Peroxide (UHP) | 98% | Sigma-Aldrich | Stable solid, but store away from combustible materials.[3] |

| Thioanisole (Substrate example) | ≥99% | Sigma-Aldrich | Liquid, handle in a fume hood. |

| Ethyl Acetate (Solvent) | Anhydrous | Fisher Scientific | A suitable solvent for many oxidations.[7] |

| Sodium Sulfite (Na₂SO₃) | ACS Reagent | VWR | Used for quenching the reaction. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | Used in aqueous workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying agent. |

| Silica Gel | 230-400 mesh | VWR | For column chromatography. |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Magnetic stirrer and stir bar | - | - | For efficient mixing. |

| Ice-water bath | - | - | For temperature control. |

| Thin Layer Chromatography (TLC) | Silica plates | - | For reaction monitoring. |

Step-by-Step Procedure

Safety Precaution: All operations involving peroxy compounds should be performed behind a safety shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][8]

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.1 eq, e.g., 1.63 g, 11.0 mmol).

-

Add the substrate, thioanisole (1.0 eq, e.g., 1.24 g, 10.0 mmol).

-

Add ethyl acetate (40 mL) to dissolve the solids. Stir until a clear solution is formed.

-

Rationale: Dissolving the anhydride and substrate together ensures the substrate is present as the oxidant is generated, preventing the accumulation of the peroxy acid.

-

-

In Situ Generation and Oxidation:

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add Urea-Hydrogen Peroxide (UHP) in small portions over 10-15 minutes (1.2 eq, e.g., 1.13 g, 12.0 mmol).

-

Rationale: UHP is a solid source of H₂O₂. Portion-wise addition at low temperature helps control the exothermic reaction and prevents the rapid decomposition of the formed peroxy acid. An excess of UHP ensures complete conversion of the substrate.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

-

Continue stirring for 2-4 hours.

-

Monitor the consumption of the starting material (thioanisole) by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

-

Rationale: Reaction times may vary depending on the substrate. TLC is a simple and effective way to determine the reaction endpoint.

-

-

Quenching the Reaction:

-

CRITICAL STEP: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

-

Slowly and carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (approx. 20 mL). Stir vigorously for 20-30 minutes.

-

Test for the presence of peroxides using peroxide test strips. If peroxides are still present, add more Na₂SO₃ solution until the test is negative.

-

Rationale: This step is essential to safely destroy any unreacted 2-carboperoxybenzoic acid and UHP, preventing potential hazards during workup and solvent evaporation.[6]

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (1 x 20 mL).

-

Rationale: The NaHCO₃ wash removes the urea byproduct and the phthalic acid formed after oxidation.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product (methyl phenyl sulfoxide) by column chromatography on silica gel if necessary.

-

Quantitative Parameters

| Parameter | Value / Condition | Rationale |

| Molar Ratio (Substrate:PA:UHP) | 1.0 : 1.1 : 1.2 | A slight excess of PA and UHP ensures complete substrate conversion. |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and maintains the stability of the peroxy acid. |

| Reaction Time | 2 - 4 hours | Substrate-dependent; should be determined by reaction monitoring (TLC). |

| Solvent | Ethyl Acetate | Good solubility for reactants and relatively inert. |

| Expected Yield | >90% (for thioanisole to methyl phenyl sulfoxide) | This method is generally high-yielding for electron-rich substrates. |

Troubleshooting

-

Incomplete Reaction: If TLC shows significant starting material remaining after 4 hours, add another small portion of UHP (0.2 eq) and stir for an additional 1-2 hours. Ensure reagents are of high purity and anhydrous.

-

Low Yield: May result from premature decomposition of the peroxy acid. Maintain low temperatures during UHP addition and ensure efficient stirring.

-